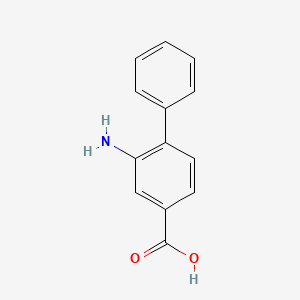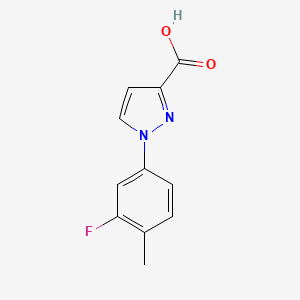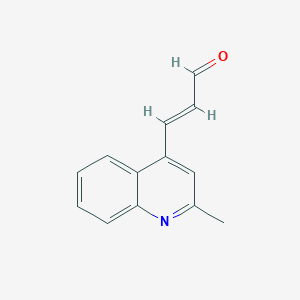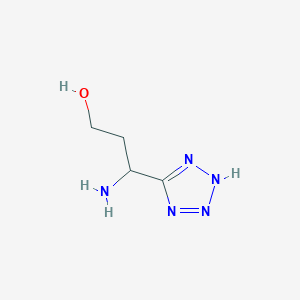
3-Amino-4-phenylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-phenylbenzoic acid is an organic compound with the molecular formula C13H11NO2 It is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-phenylbenzoic acid typically involves the nitration of 4-phenylbenzoic acid followed by reduction. One common method includes:
Nitration: 4-phenylbenzoic acid is treated with a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 3-position.
Reduction: The resulting 3-nitro-4-phenylbenzoic acid is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to enhance yield and purity while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-4-phenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: 3-nitro-4-phenylbenzoic acid.
Reduction: 3-amino-4-phenylbenzyl alcohol.
Substitution: N-acyl or N-alkyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-phenylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-amino-4-phenylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
4-Aminobenzoic acid: Lacks the phenyl group, making it less hydrophobic.
3-Amino-4-hydroxybenzoic acid: Contains a hydroxyl group instead of a phenyl group, altering its reactivity and solubility.
Uniqueness: 3-Amino-4-phenylbenzoic acid is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C13H11NO2 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
3-amino-4-phenylbenzoic acid |
InChI |
InChI=1S/C13H11NO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |
InChI-Schlüssel |
FQFSJJBELOFAHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13545313.png)

![Ethyl 2-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13545322.png)





![5,7-Dibromoimidazo[4,3-b][1,3]thiazole](/img/structure/B13545377.png)
![1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine](/img/structure/B13545391.png)

